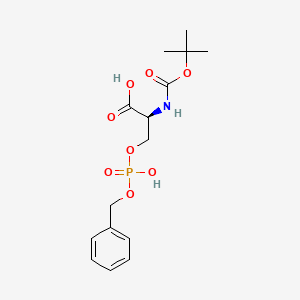

Boc-Ser(PO(OBzl)OH)-OH

Description

Structure

2D Structure

Properties

Molecular Formula |

C15H22NO8P |

|---|---|

Molecular Weight |

375.31 g/mol |

IUPAC Name |

(2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1 |

InChI Key |

VNXSVIMUVZDYQM-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Boc Ser Po Obzl Oh Oh

Precursor Synthesis and N-Alpha-Protection of Serine for Phosphorylation

The journey to Boc-Ser(PO(OBzl)OH)-OH begins with the strategic protection of the serine molecule. The alpha-amino group is protected with the tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal with mild acid. This N-alpha-protection is a critical first step to prevent unwanted side reactions at the amino group during the subsequent phosphorylation of the serine hydroxyl group. peptide.com

The carboxyl group of serine is also typically protected, often as a 4-nitrobenzyl (Nbz) or other suitable ester, to prevent its participation in side reactions. thieme-connect.de This dual protection ensures that the phosphorylation reaction occurs selectively at the hydroxyl group of the serine side chain. The choice of protecting groups is paramount and must be orthogonal, meaning each can be removed without affecting the others, allowing for a controlled and stepwise synthesis. peptide.com

Phosphorylation Methodologies for Installing the O-Benzyl H-Phosphonate Moiety

Several methodologies have been developed to introduce the phosphate (B84403) group onto the protected serine precursor. The choice of method often depends on factors such as yield, purity, and the sensitivity of the substrate to the reaction conditions.

Phosphorochloridate/Pyridine-Based Approaches

One of the earlier methods for phosphorylating the hydroxyl group of serine involves the use of a phosphorochloridate reagent, such as diphenyl phosphorochloridate, in the presence of pyridine (B92270). publish.csiro.auresearchgate.netresearchgate.net This approach, while effective, can sometimes be complicated by side reactions. For instance, studies have shown that the use of diphenyl phosphorochloridate in pyridine can lead to the formation of an intermediate diphenyl phosphoro-N-pyridinium chloride, which is the active phosphorylating species. colab.ws However, this can be followed by a rapid dephosphorylation of the desired product. colab.ws The use of dibenzyl phosphorochloridate has also been explored but can result in inefficient phosphorylation. thieme-connect.de

Dialkyl N,N-Diethylphosphoramidite/1H-Tetrazole/Oxidation Procedures

A more contemporary and widely adopted method for phosphorylation is the 'phosphite-triester' approach. publish.csiro.auresearchgate.netresearchgate.netacs.org This two-step procedure involves the reaction of the protected serine derivative with a dialkyl N,N-diethylphosphoramidite, such as dibenzyl N,N-diethylphosphoramidite, in the presence of an activator like 1H-tetrazole. researchgate.netacs.org This forms a phosphite (B83602) triester intermediate. The subsequent in-situ oxidation of the phosphite (P(III)) to the more stable phosphate (P(V)) is typically achieved using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide. publish.csiro.auresearchgate.netresearchgate.netrsc.org This method is generally high-yielding and avoids some of the side reactions associated with the phosphorochloridate approach. colab.ws

| Reagent System | Key Features |

| Dialkyl N,N-diethylphosphoramidite / 1H-Tetrazole | Forms a phosphite triester intermediate. researchgate.netacs.org |

| m-chloroperoxybenzoic acid (mCPBA) / tert-butyl hydroperoxide | Oxidizes the P(III) intermediate to the stable P(V) phosphate. publish.csiro.aursc.org |

Utilization of Asymmetrically Protected Amidite Reagents in Phosphorylation

To overcome some of the challenges associated with symmetrical phosphoramidites, asymmetrically protected amidite reagents have been developed. researchgate.netresearchgate.net These reagents offer greater control over the phosphorylation process and can be particularly useful in the synthesis of complex phosphopeptides. The use of an asymmetrically protected phosphoramidite (B1245037) allows for the differential protection of the phosphate group, which can be advantageous in subsequent deprotection steps. researchgate.net

Optimization of Phosphate Protecting Group Strategies for Phosphoserine Derivatives

The choice of protecting groups for the phosphate moiety is critical for the successful synthesis of phosphopeptides. These groups must be stable throughout the peptide chain elongation process and yet be readily removable at the final deprotection stage without causing degradation of the sensitive phosphoserine residue. thieme-connect.de

A variety of protecting groups have been investigated, including phenyl, methyl, ethyl, benzyl (B1604629), and tert-butyl groups. publish.csiro.auresearchgate.netresearchgate.net Studies have shown that while phenyl and benzyl groups can be effectively removed by hydrogenolysis, and tert-butyl groups by mild acidolysis, the removal of methyl and ethyl groups often requires harsh conditions that can lead to the decomposition of the O-phosphoseryl residue. publish.csiro.auresearchgate.net

| Protecting Group | Removal Method | Suitability for Peptide Synthesis |

| Phenyl | Hydrogenolysis (PtO2) | Suitable, but requires absence of sulfur-containing amino acids. publish.csiro.auresearchgate.netresearchgate.net |

| Benzyl | Hydrogenolysis | Susceptible to acidolysis used for Boc-cleavage. publish.csiro.auresearchgate.netacs.org |

| tert-Butyl | Mild Acidolysis | Suitable for Boc-based strategies. publish.csiro.auresearchgate.net |

| Methyl/Ethyl | Harsh Acidolysis/Silylitic Treatment | Prone to decomposition of the phosphoseryl residue. publish.csiro.auresearchgate.net |

Rationale for Monobenzyl Phosphate Protection in Boc-Chemistry

The use of a single benzyl group for phosphate protection in this compound represents a strategic compromise. While dibenzyl protected phosphates are susceptible to partial cleavage during the repetitive acidolytic steps required for Boc group removal in SPPS, the monobenzyl derivative offers a balance of stability and reactivity. acs.orgresearchgate.net The remaining acidic proton on the phosphate can be neutralized, and while some lability in trifluoroacetic acid (TFA) is observed, it often does not interfere with the subsequent coupling reactions. researchgate.net Furthermore, the monobenzyl protection is often the only viable option for the stepwise synthesis of phosphoserine-containing peptides in Fmoc-based strategies, as fully protected phosphate triesters are prone to β-elimination upon treatment with piperidine (B6355638). This makes the monobenzyl protected building block a versatile and widely used reagent in phosphopeptide synthesis. rsc.orgoup.com

Methodologies for the Purification and Academic Characterization of this compound as a Synthetic Intermediate

The purification and characterization of this compound are essential steps to ensure its suitability as a high-quality building block for peptide synthesis. The methodologies employed are standard for protected amino acids but require careful application due to the nature of the compound.

Purification:

Following its synthesis, the crude this compound is typically an oil or a solid that requires purification to remove by-products and unreacted starting materials. A common and effective method for the purification of related Boc-serine derivatives is flash chromatography . chemicalbook.com For instance, in the synthesis of N-Boc-O-benzyl-L-serine, the crude product is purified on a silica (B1680970) gel column using a solvent system such as a 1:1 mixture of petroleum ether and diethyl ether. chemicalbook.com This technique separates compounds based on their polarity, effectively isolating the desired product.

For phosphopeptides synthesized using this building block, High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC), is the method of choice for purification. pubcompare.ai A C18 column is frequently used with a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate, to achieve high purity of the final product. pubcompare.ai

Academic Characterization:

Once purified, the identity and purity of this compound must be confirmed through various analytical techniques.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and the purity of the fractions obtained from column chromatography. The retention factor (Rf) value provides a preliminary indication of purity. For a related compound, an Rf of 0.26 was reported using a 1:1 petroleum ether/diethyl ether solvent system. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing polar molecules like phosphopeptides and their precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are powerful tools for elucidating the structure of the molecule. ³¹P NMR is especially crucial for confirming the presence and chemical environment of the phosphorus atom in the phosphate group.

Optical Activity: The specific rotation ([α]D) is measured to confirm the stereochemical integrity of the L-serine backbone, ensuring that no racemization has occurred during the synthesis.

A summary of the characterization data for a related compound, N-Boc-L-serine, is provided in the table below, illustrating the types of data collected.

| Analytical Technique | Property | Typical Value (for N-Boc-L-serine) |

| Melting Point | mp | 91 °C (decomposes) |

| Optical Activity | [α]20/D | -3.5±0.5°, c = 2% in acetic acid |

| Molecular Formula | - | C₈H₁₅NO₅ |

| Molecular Weight | - | 205.21 g/mol |

This rigorous purification and characterization ensure that the this compound intermediate is of sufficient quality for its successful application in the synthesis of complex phosphopeptides.

Incorporation of Boc Ser Po Obzl Oh Oh in Peptide Synthesis

Boc-Mode Solid-Phase Peptide Synthesis (SPPS) with Phosphoserine Building Blocks

The incorporation of the bulky and electronically complex Boc-Ser(PO(OBzl)OH)-OH residue into a growing peptide chain is a sterically demanding step that requires carefully optimized coupling conditions to achieve high yields. rsc.orgbiorxiv.org The choice of activating reagent is critical for efficiently forming the peptide bond without inducing side reactions.

Research has shown that uronium/aminium-based activators are particularly effective for coupling phosphoserine derivatives. rsc.org Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have demonstrated superiority over other coupling methods like those using carbodiimides (e.g., DIC) or phosphonium-based reagents (e.g., PyBOP). rsc.orgresearchgate.netpeptide.com

HATU, in conjunction with its corresponding additive HOAt (1-Hydroxy-7-azabenzotriazole) and a tertiary amine base like DIEA (N,N-Diisopropylethylamine), is often preferred due to its high reactivity, which can overcome the steric hindrance of the phosphoserine building block. rsc.orgpeptide.com HBTU, used with HOBt (1-Hydroxybenzotriazole) and DIEA, is also a highly efficient system. researchgate.netpeptide.com Studies comparing various coupling methods have confirmed that HBTU/HOBt/DIEA and HATU/HOAt/DIEA protocols provide the most efficient incorporation of monobenzyl-protected phosphoserine. researchgate.net The use of an increased amount of DIEA, often three equivalents or more, has been found to be beneficial for these sluggish couplings. sigmaaldrich-jp.com

| Coupling Reagent/System | Additive | Base | Efficacy & Remarks | Citations |

| HATU | HOAt | DIEA | Highly efficient and fast-reacting; often the preferred choice for difficult couplings, including sterically hindered phosphoserine. rsc.orgpeptide.com | rsc.orgpeptide.com |

| HBTU | HOBt | DIEA | Very efficient coupling with low racemization, especially when HOBt is added. researchgate.netpeptide.com | researchgate.netpeptide.com |

| PyBOP | N/A | DIEA/NMM | Lower coupling yields reported compared to uronium activators for phosphoserine derivatives. rsc.org | rsc.org |

| DIC | HOBt/HOAt | DIEA | Generally results in incomplete incorporation of the phosphoserine building block. researchgate.net | researchgate.net |

Several strategies are employed to minimize side reactions during the coupling of this compound. A primary concern is the potential for the activation process to be compromised by the free phosphate (B84403) hydroxyl group. Highly reactive coupling reagents can react at the phosphodiester, which reduces the amount of reagent available for the desired activation of the carboxylic acid group, leading to incomplete couplings. rsc.org

To circumvent this, the following strategies are effective:

Use of Uronium Reagents: As mentioned, uronium reagents like HATU and HBTU are less susceptible to this side reaction compared to others. rsc.orgresearchgate.net

Excess Reagents: Employing an excess of the coupling reagent and the Boc-amino acid can help drive the reaction to completion. rsc.org

In Situ Neutralization: In Boc-SPPS, protocols using in situ neutralization, where neutralization of the protonated N-terminal amine occurs simultaneously with coupling, can significantly increase the efficiency of chain assembly, particularly for "difficult" sequences. researchgate.net This involves adding the base (e.g., DIEA) along with the pre-activated amino acid ester. researchgate.net

Avoiding Excess Activator: While excess reagents are often used, a large excess of the uronium reagent itself should be avoided, as it can react with the unprotected N-terminal amine of the peptide chain, causing chain termination by guanidinylation. researchgate.netbachem.com

Impact of Free Acid Groups and Counterions of Phosphoserine Building Blocks on Coupling Efficiency

The monobenzyl phosphoserine building block, this compound, possesses a free acidic hydroxyl group on the phosphate moiety. rsc.org This acidic group can be deprotonated under the basic conditions of the coupling step, creating a negatively charged phosphate. This negative charge can lead to electrostatic repulsion with the resin-bound peptide, hindering the coupling reaction and resulting in lower yields. biorxiv.orgresearchgate.net

The nature of the counterion associated with the deprotonated amine group on the peptide chain and the phosphate can also influence coupling efficiency. acs.orgresearchgate.net After the TFA-mediated deprotection of the Boc group, the N-terminal amine is present as a TFA salt. peptide.com During the coupling step, which is performed in the presence of a base like DIEA, this salt is neutralized. However, the negatively charged phosphate can still present a challenge.

To improve coupling efficiency, two main strategies are employed:

Increased Base Concentration: Using a higher concentration or a greater excess of the tertiary amine (e.g., three or more equivalents of DIEA) can help to manage the acidic environment and improve coupling outcomes. sigmaaldrich-jp.com

Counterion Exchange: In some protocols, particularly in Fmoc synthesis of multi-phosphorylated peptides, a specific step is introduced to exchange the counterion of the phosphate with a tertiary amine like DIEA after deprotection, which can help overcome aggregation and improve solubility and coupling yields. rsc.org

Mitigation Strategies for Potential β-Elimination Reactions Associated with O-Phosphoseryl Residues During SPPS

A significant side reaction for O-phosphorylated serine and threonine residues is β-elimination, which leads to the formation of a dehydroalanine (B155165) (Dha) residue. nih.govsemanticscholar.org This reaction is particularly problematic under basic conditions, as a base can abstract the α-proton of the amino acid, initiating the elimination of the phosphate group. rsc.orgsemanticscholar.org

While β-elimination is a major concern in Fmoc-SPPS, which uses a basic piperidine (B6355638) solution for deprotection, it is less of an issue during the acidic deprotection steps of Boc-SPPS. rsc.orgchempep.com However, the coupling step in Boc-SPPS often utilizes a tertiary amine base (e.g., DIEA), which can still promote this side reaction. rsc.orgpeptide.com

The use of the monobenzyl protected building block, this compound, is itself a key mitigation strategy. The free acidic hydroxyl on the phosphate is readily deprotonated by the base present during coupling. The resulting negative charge is thought to inhibit the abstraction of the α-proton, thus suppressing the β-elimination pathway. nih.govresearchgate.netsemanticscholar.org Although this strategy does not completely eliminate the side reaction, it significantly reduces its occurrence compared to using fully protected phosphotriester building blocks. rsc.orgresearchgate.net

Considerations for the Successful Assembly of Multi-phosphorylated Peptide Sequences

The synthesis of peptides containing multiple or clustered phosphoserine residues presents considerable synthetic challenges. rsc.orgbiorxiv.orgalfa-chemistry.com These difficulties arise from both steric hindrance and electrostatic repulsion caused by the bulky, negatively charged phosphate groups, which can lead to incomplete coupling and the formation of deletion sequences. biorxiv.orgresearchgate.net

Several strategic considerations can improve the success rate for synthesizing these complex molecules:

Stronger Coupling Reagents: For stretches of multiple phosphoserine residues, using a more powerful activator like HATU is often necessary to achieve acceptable coupling yields. rsc.org Some protocols even advocate for a double coupling strategy, perhaps using HBTU for the first coupling and the stronger HATU for the second, to drive the reaction to completion. rsc.org

Microwave-Assisted SPPS: The application of microwave energy during the coupling step can enhance reaction kinetics and improve coupling efficiency for sterically demanding residues, including phosphoserine. rsc.orgresearchgate.net However, care must be taken, as microwave heating can also increase the rate of side reactions like β-elimination. rsc.orgalfa-chemistry.com Therefore, protocols may use microwave heating for the coupling step but perform the deprotection steps at room temperature. rsc.org

Increased Reagent Equivalents: Increasing the number of equivalents of the phosphoserine building block and the coupling reagents is a common tactic to overcome low coupling yields when synthesizing multi-phosphorylated sequences. rsc.org

Choice of Resin: The solid support can also play a role. Using a resin with favorable swelling properties, such as a polyethylene (B3416737) glycol (PEG)-based resin, can improve reagent access and reaction efficiency. rsc.orgfrontiersin.org

Solution-Phase Peptide Synthesis Approaches Utilizing this compound

The Boc (tert-butyloxycarbonyl) protecting group makes This compound and its analogues fundamentally suited for solution-phase peptide synthesis (SPPS). peptide.com In this approach, peptide chains are elongated sequentially in a homogenous solution. Research into the closely related dibenzyl-protected derivative, Boc-Ser(PO(OBzl)2)-OH , provides insight into the coupling methodologies applicable to these building blocks.

Studies have demonstrated the successful use of Boc-protected phosphoserine derivatives in the Boc mode of peptide synthesis. researchgate.net The mixed-anhydride coupling procedure, for instance, has been utilized to synthesize protected tripeptides, such as Boc-Glu(OBzl)-Ser(PO(OBzl)2)-Leu-OBzl , in high yield and purity. researchgate.netpublish.csiro.au The presence of the free hydroxyl group on the phosphate monoester of This compound introduces additional considerations. This acidic site can potentially interact with coupling reagents, particularly phosphonium-based reagents, or form salts that may complicate subsequent steps. bachem.com Therefore, careful selection of activation methods and reaction conditions is crucial to ensure efficient and clean peptide bond formation without undesirable side reactions on the phosphate moiety. While the free phosphate hydroxyl can cause issues, studies on a similar building block have shown that its acidic group did not significantly interfere with peptide coupling, suggesting that the monobenzyl derivative can be effectively used in subsequent reaction steps. researchgate.net

Orthogonal Deprotection Strategies for N-Alpha (Boc) and Phosphate (Benzyl) Protecting Groups

A key advantage of the This compound structure is the orthogonal nature of its protecting groups. The N-α-Boc group is acid-labile, while the benzyl (B1604629) (Bzl) ester on the phosphate group is removed under different conditions, typically hydrogenolysis. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without disturbing the phosphate protection.

The standard condition for cleaving the Boc group is treatment with a strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov However, this method poses a significant challenge when benzyl phosphate protecting groups are present. Research has shown that the benzyl phosphate linkage is sensitive to strong acids. publish.csiro.auresearchgate.netresearchgate.net Specifically, treatment with 50% TFA in DCM can cause extensive and undesirable cleavage of the benzyl protecting group from the phosphate. researchgate.netpublish.csiro.auresearchgate.netresearchgate.net

To overcome this lability, milder acidic conditions are required. Studies have demonstrated that using 98% formic acid is an effective alternative for Boc group removal while minimizing the loss of the benzyl phosphate protection. publish.csiro.auresearchgate.netresearchgate.net This approach was successfully used to deprotect the Boc group from Boc-Ser(PO(OBzl)2)-Leu-OBzl , preventing significant debenzylation. publish.csiro.auresearchgate.netresearchgate.net Similarly, 20% formic acid in DCM has been shown to effectively remove the related Bpoc protecting group while leaving the benzyl phosphate group intact. The use of aqueous phosphoric acid has also been reported as a mild and efficient reagent for N-Boc deprotection, compatible with acid-sensitive functionalities like benzyl esters. researchgate.netorganic-chemistry.org

The benzyl protecting group on the phosphate is robust under the acidic and basic conditions typical of peptide synthesis but can be selectively removed at the final stage through catalytic hydrogenolysis. peptide.com This process is most commonly achieved using a palladium catalyst, such as palladium on carbon (Pd/C). acs.org The deprotection involves hydrogen gas or a hydrogen donor to cleave the benzyl-oxygen bond, liberating the free phosphate group.

Research has shown that the hydrogenolysis of protected Ser(PO(OBzl)2) -containing tripeptides using a palladium catalyst in a formic acid solvent proceeds in near-quantitative yield. publish.csiro.auresearchgate.net The choice of catalyst and conditions is critical for efficiency and to avoid side reactions. For instance, unwanted saturation of aromatic rings can occur, which complicates purification and reduces yield. chemrxiv.org The quality of the palladium catalyst, including particle size and distribution on the carbon support, significantly impacts its efficiency and selectivity. nih.govmpg.de Environmentally, palladium-catalyzed hydrogenation is considered a "green" method due to the reusability of the heterogeneous catalyst, which can be removed by simple filtration. acs.org However, the use of heavy metals like palladium necessitates proper handling and disposal procedures to minimize environmental impact.

The stability of the benzyl phosphate protecting group is a critical factor in the successful synthesis of phosphopeptides using a Boc-based strategy. Detailed studies have been conducted to quantify the lability of this group under different acidic conditions commonly used for Boc deprotection. These investigations, often using model compounds like dibenzyl isobutyl phosphate or Boc-Ser(PO(OBzl)2)-Leu-OBzl , reveal the degree of premature debenzylation. publish.csiro.auresearchgate.netresearchgate.net

The findings clearly indicate that strong acids lead to significant degradation of the benzyl phosphate protection. In contrast, milder acids preserve the integrity of the phosphate protecting group, which is essential for preventing the formation of undesired byproducts and ensuring high-yield synthesis. publish.csiro.auresearchgate.netresearchgate.net

Below is a data table summarizing the stability of the dibenzyl phosphorotriester under various acidic conditions, based on research findings. publish.csiro.auresearchgate.netresearchgate.net

| Acidic Condition | Extent of Benzyl Group Cleavage | Compatibility with Benzyl Phosphate |

|---|---|---|

| 50% Trifluoroacetic Acid (TFA) in Dichloromethane | Extensive | Low |

| 4 M Hydrogen Chloride (HCl) in Dioxan | Extensive | Low |

| 98% Formic Acid | Minor | High |

| 1 M Hydrogen Chloride (HCl) in Acetic Acid | Minor | High |

Advanced Techniques for Enhanced Phosphopeptide Assembly

The inherent challenges of phosphopeptide synthesis, such as the steric bulk and negative charge of the phosphate moiety, have driven the development of advanced techniques to improve efficiency and purity. rsc.org

Microwave-enhanced solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for accelerating synthesis and improving coupling efficiency, particularly for difficult sequences and the incorporation of sterically hindered amino acids. luxembourg-bio.com The use of microwave energy has proven effective for coupling bulky phosphoamino acid derivatives. kohan.com.twcem.com While much of the recent work in microwave SPPS utilizes Fmoc chemistry, the principles are relevant to the challenges posed by bulky Boc-protected building blocks.

The steric bulk of derivatives like This compound can lead to incomplete coupling reactions. rsc.orgcaltech.edu Microwave heating can overcome these kinetic barriers, reducing reaction times and increasing the yield of the desired peptide. luxembourg-bio.com However, the conditions must be carefully optimized. For phosphopeptides, high temperatures can increase the risk of side reactions, such as the degradation of acid-labile protecting groups. merel.si Specialized coupling methodologies, such as the CarboMAX™ system, have been developed to stabilize acid-labile protected phosphate groups at the high temperatures used in microwave synthesis, thereby minimizing side reactions. kohan.com.twcem.commerel.si For some phosphopeptide sequences, performing the cleavage of the peptide from the resin at room temperature, even after microwave-assisted synthesis, is recommended to minimize side reactions like reattachment of the benzyl protecting group. researchgate.net

Comparison with On-Resin Phosphorylation and Global Phosphitylation Strategies

The synthesis of phosphopeptides is a critical process for studying the roles of protein phosphorylation in cellular signaling. nih.govnih.gov Three predominant strategies have been developed for this purpose within solid-phase peptide synthesis (SPPS): the building block approach, on-resin phosphorylation, and global phosphitylation. researchgate.net The use of pre-phosphorylated monomers like this compound is central to the building block strategy, which is often favored over other methods. researchgate.net This section compares these three approaches, highlighting their respective advantages and challenges.

The building block approach involves the direct incorporation of a protected phosphoamino acid, such as this compound or its Fmoc-based counterpart, Fmoc-Ser(PO(OBzl)OH)-OH, into the growing peptide chain during SPPS. researchgate.net This method ensures precise, site-specific placement of the phosphate group. rsc.org A major advantage of this strategy is that it circumvents many side reactions associated with post-synthetic modification methods. researchgate.net However, the bulky and negatively charged nature of the protected phosphate group can present challenges, including potentially sluggish coupling reactions and the risk of β-elimination, especially with protected phosphoserine and phosphothreonine residues. rsc.orgacs.org The β-elimination side reaction can occur under the alkaline conditions used for Fmoc group removal, leading to the formation of dehydroalanine (Dha) from a phosphoserine residue. rsc.orgacs.org Despite these hurdles, the building block method is widely regarded as the most reliable and is often the preferred strategy for synthesizing phosphopeptides. researchgate.net

Global phosphitylation, also known as post-synthetic phosphorylation, involves assembling the full peptide chain first, with the target hydroxyl-containing amino acids (Ser, Thr, Tyr) left unprotected or with a temporary protecting group that can be selectively removed on the resin. rsc.orgnih.govgoogle.com After the peptide sequence is complete, all accessible hydroxyl groups are phosphorylated simultaneously in a single step, typically using a phosphitylating agent like di-O-benzyl N,N-diisopropyl phosphoramidite (B1245037) followed by an oxidation step. rsc.orgresearchgate.net This method avoids the difficult couplings associated with bulky phosphorylated building blocks. genscript.com However, it is prone to its own set of side reactions, most notably the formation of H-phosphonates, which can be difficult to convert to the desired phosphate and may require specific oxidation conditions to resolve. rsc.orgresearchgate.net The global approach has largely been superseded by the building block method due to its greater convenience and the avoidance of certain side reactions. nih.gov

The choice of strategy depends on the specific peptide sequence, the number and location of phosphorylation sites, and the desired purity and yield of the final product. For complex sequences, particularly those with multiple phosphorylation sites, the building block approach generally offers superior control and outcomes, despite the potential for difficult couplings. acs.orggenscript.com

Table 1. Comparison of Phosphopeptide Synthesis Strategies

| Feature | Building Block Approach (using this compound) | On-Resin Phosphorylation | Global Phosphitylation |

|---|---|---|---|

| Principle | Stepwise incorporation of pre-phosphorylated amino acids during SPPS. | Phosphorylation of a specific residue immediately after its coupling to the resin. nih.gov | Phosphorylation of all unprotected hydroxyl groups after the entire peptide has been assembled. rsc.org |

| Site-Specificity | High. Position of phosphorylation is precisely defined. rsc.org | High. The target residue is phosphorylated at a specific cycle. | Lower. Can be non-selective if multiple hydroxyl groups are present and unprotected. |

| Key Advantages | - High reliability and control.

Applications in Chemical Biology and Mechanistic Studies

Elucidation of Protein Kinase and Phosphatase Substrate Specificity Using Synthetic Phosphopeptides.

The specific recognition of substrates by protein kinases and phosphatases is fundamental to the fidelity of signal transduction. Boc-Ser(PO(OBzl)OH)-OH is instrumental in creating synthetic phosphopeptide libraries to systematically map the consensus sequences and substrate preferences of these enzymes.

By synthesizing a series of peptides with a central phosphoserine residue and varying the flanking amino acids, researchers can quantitatively assess dephosphorylation rates by a specific phosphatase. For instance, studies on Protein Phosphatase 1 (PP1), a major eukaryotic serine/threonine phosphatase, have utilized such libraries to define its substrate specificity. Peptides corresponding to known physiological substrates are synthesized, and their kinetic parameters (Kₘ and k꜁ₐₜ) for PP1-catalyzed dephosphorylation are determined. These experiments reveal the critical role of basic residues (e.g., Arginine) N-terminal to the phosphoserine and hydrophobic residues C-terminal to it for efficient recognition and catalysis. Conversely, to identify kinase substrates, libraries of non-phosphorylated peptides are synthesized and subjected to in vitro kinase assays, with phosphorylation detected by methods like mass spectrometry.

Table 1: Example of Phosphatase Substrate Specificity Analysis Using Synthetic Peptides This interactive table presents hypothetical data illustrating how synthetic phosphopeptides are used to determine the substrate specificity of a phosphatase like PP1. The relative dephosphorylation rate is measured against a reference peptide.

| Peptide Sequence (pSer = Phosphoserine) | Target Enzyme | Relative Dephosphorylation Rate (%) | Key Finding |

| R-R-A-pSer -V-A | Protein Phosphatase 1 (PP1) | 100 (Reference) | Baseline activity with consensus sequence. |

| A-A-A-pSer -V-A | Protein Phosphatase 1 (PP1) | 15 | Demonstrates the importance of basic residues at P-2/P-3 positions. |

| R-R-A-pSer -A-A | Protein Phosphatase 1 (PP1) | 45 | Shows the contribution of a hydrophobic residue at P+1 position. |

| G-G-G-pSer -G-G | Protein Phosphatase 1 (PP1) | 5 | A non-optimal sequence shows minimal activity. |

Probing Molecular Interactions and Binding Affinities in Phosphorylation-Dependent Protein Complexes.

Phosphorylation events frequently create docking sites for other proteins, mediating the assembly of signaling complexes. This compound enables the synthesis of high-purity phosphopeptides that mimic these docking sites, allowing for precise biophysical characterization of the resulting protein-protein interactions.

A classic example involves the 14-3-3 family of scaffold proteins, which bind to specific phosphoserine/threonine-containing motifs on target proteins, including the pro-apoptotic protein Bad and the tumor suppressor p53. Synthetic phosphopeptides corresponding to the 14-3-3 binding sites on these proteins are synthesized using this compound. These peptides are then used in quantitative binding assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the dissociation constant (Kᴅ). Such studies have precisely defined the optimal binding motifs for different 14-3-3 isoforms and revealed how subtle changes in the sequence flanking the phosphoserine can modulate binding affinity by orders of magnitude.

Table 2: Binding Affinities of Synthetic Phosphopeptides to Adaptor Proteins This table provides representative data on the binding affinities of various phosphopeptides, synthesized using the title compound, to their respective binding partners.

| Phosphopeptide Origin | Sequence (pSer = Phosphoserine) | Binding Partner | Dissociation Constant (Kᴅ) | Biophysical Method |

| Protein Bad | A-R-S-pSer -A-P-A | 14-3-3ζ | ~150 nM | Isothermal Titration Calorimetry (ITC) |

| Protein Raf-1 | L-S-Q-R-Q-R-pSer -T-S-T-P | 14-3-3β | ~80 nM | Surface Plasmon Resonance (SPR) |

| Non-phosphorylated Bad | A-R-S-Ser-A-P-A | 14-3-3ζ | >500 µM (No binding) | Isothermal Titration Calorimetry (ITC) |

| Tau Protein | G-S-R-pSer -L-P-Q | Pin1 WW Domain | ~1.2 µM | Fluorescence Polarization |

Design and Synthesis of Biochemical Probes for Investigating Cellular Phosphorylation Pathways.

To move beyond in vitro assays and probe phosphorylation in more complex biological environments, specialized biochemical probes are required. This compound serves as the key building block for introducing the essential phosphoserine residue into a variety of such probes. Examples include:

Biotinylated Phosphopeptides: A biotin (B1667282) moiety is attached to the N- or C-terminus of a synthetic phosphopeptide. These probes can be incubated with cell lysates to "pull down" and identify binding partners using streptavidin-coated beads, a technique known as affinity purification mass spectrometry.

Fluorescently Labeled Phosphopeptides: Fluorophores (e.g., FITC, TAMRA) are conjugated to the phosphopeptide. These are used in fluorescence polarization or FRET-based assays to monitor protein-peptide interactions or enzyme activity in real-time.

Caged Phosphopeptides: The phosphate (B84403) group is modified with a photolabile "caging" group. The peptide is biologically inert until a flash of UV light cleaves the cage, releasing the active phosphopeptide with high spatiotemporal control inside a cell or cell extract.

The synthesis of these complex molecules relies on the robust chemistry afforded by protected amino acid monomers like this compound, which is compatible with the subsequent chemical modifications needed to install the probe functionalities.

Development of Phosphospecific Antibodies and Affinity Reagents for Proteomic Research.

Phosphospecific antibodies, which recognize a protein only when it is phosphorylated at a particular site, are arguably one of the most critical tools in cell biology. The generation of these reagents is critically dependent on the synthesis of high-quality phosphopeptide immunogens.

The process begins with the SPPS of a short peptide (typically 10-15 amino acids) that encompasses the target phosphorylation site, using this compound to install the phosphoserine. This synthetic phosphopeptide is then covalently conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it immunogenic. When injected into a host animal (e.g., a rabbit or mouse), this conjugate elicits an immune response that produces antibodies specifically directed against the phosphopeptide epitope. After purification, these antibodies are used in a wide array of applications, including Western blotting to detect changes in protein phosphorylation, immunohistochemistry to visualize phosphorylated proteins in tissues, and ELISA for quantification.

Comparative Studies with Phosphomimetic Amino Acids and Non-Hydrolyzable Phosphoserine Analogs.

While phosphoserine is the physiological residue, its phosphate ester bond is susceptible to hydrolysis by phosphatases. To create more stable tools or to test the specific requirements of the phosphate group, researchers compare authentic phosphopeptides with two classes of mimics:

Phosphomimetic Residues: Amino acids like Aspartic Acid (Asp) or Glutamic Acid (Glu) are substituted for phosphoserine. Their carboxylate side chains carry a negative charge that can sometimes mimic the electrostatic properties of the phosphate group.

Non-Hydrolyzable Analogs: In these analogs, the labile P-O-C linkage of phosphoserine is replaced with a stable P-C-C linkage, as in L-phosphonomethylalanine (Pma).

This compound is essential for these studies as it enables the synthesis of the "gold standard" authentic phosphopeptide. Comparative binding or activity assays often reveal that while phosphomimetics can sometimes recapitulate function, they frequently fail because they lack the tetrahedral geometry and the full charge (-2) of a phosphate group. Non-hydrolyzable analogs are often much better mimics, but their synthesis is more complex. These comparative studies underscore the unique structural and electronic contributions of the phosphate moiety that are critical for many biological recognition events.

Table 3: Comparison of Authentic Phosphopeptides with Analogs in a Binding Assay This table shows hypothetical Kᴅ values for a peptide binding to a recognition domain, comparing the authentic phosphoserine-containing peptide with its mimetic and non-hydrolyzable counterparts.

| Peptide Variant | Key Residue | Description | Binding Affinity (Kᴅ) to 14-3-3 Protein | Conclusion |

| Authentic | pSer | Physiologically correct residue | 150 nM | Strong, native interaction. |

| Phosphomimetic | Asp | Negatively charged mimic | 25 µM | Very weak interaction; poor mimic. |

| Phosphomimetic | Glu | Negatively charged mimic | 18 µM | Very weak interaction; poor mimic. |

| Non-Hydrolyzable | Pma | Stable phosphonate (B1237965) analog | 250 nM | Strong interaction; effective and stable mimic. |

Utility in Genetic Code Expansion Systems for Site-Specific Incorporation of Phosphoamino Acids into Proteins.

Genetic code expansion represents a powerful biological approach for producing full-length phosphoproteins. This technology involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes O-phospho-L-serine (pSer) and directs its incorporation in response to a nonsense or rare codon during protein translation in a host cell (e.g., E. coli).

While this compound is not directly used in the translation machinery, the knowledge base and chemical standards established through its use in peptide synthesis are vital. The synthetic phosphopeptides it produces are used to validate the binding specificity of the engineered synthetase and to characterize the antibodies used to confirm pSer incorporation into the full-length protein. This advanced biological method is complementary to the chemical synthesis approach, enabling the production of large, complex phosphoproteins that are inaccessible by total chemical synthesis. The resulting homogeneous proteins are ideal for structural biology (X-ray crystallography, NMR) and detailed enzymatic studies.

Advanced Strategies for the Preparation of Homogeneous Phosphoproteins for Structural and Functional Analyses.

Obtaining milligram quantities of a protein phosphorylated at a single, defined site—a prerequisite for structural studies—is a formidable challenge. A powerful solution is semi-synthesis using Native Chemical Ligation (NCL). This strategy combines the strengths of recombinant protein expression and chemical peptide synthesis.

In a typical NCL strategy, a protein is divided into two or more segments. The segment containing the desired phosphorylation site is prepared by SPPS using this compound. This synthetic phosphopeptide fragment is synthesized with a C-terminal thioester. The other, larger protein segment(s) are produced recombinantly (e.g., in E. coli) and engineered to have an N-terminal cysteine residue. When these fragments are mixed under appropriate conditions, the N-terminal cysteine of the recombinant fragment attacks the C-terminal thioester of the synthetic phosphopeptide, leading to the formation of a native peptide bond that seamlessly ligates the two pieces. This approach yields a full-length, perfectly homogeneous phosphoprotein, enabling definitive structural and functional analyses that would be impossible with heterogeneously phosphorylated samples.

Table 4: Example of a Semi-Synthesis Strategy for a Homogeneous Phosphoprotein This table outlines the key components of an NCL-based semi-synthesis of a hypothetical protein kinase.

| Target Protein | Strategy | Fragment 1 (N-terminus) | Fragment 2 (C-terminus) | Application of Final Product |

| Kinase-X (45 kDa) | Native Chemical Ligation (NCL) | Residues 1-400, recombinant expression in E. coli with N-terminal Cys. | Residues 401-450, synthetic (SPPS) with pSer at position 435 and a C-terminal thioester. | X-ray crystallography to determine the structure of the activated kinase domain. |

| Adaptor Protein Y (28 kDa) | Expressed Protein Ligation (EPL) | Residues 1-100, synthetic (SPPS) with pSer at position 95 and a C-terminal thioester. | Residues 101-280, recombinant expression in E. coli as an intein fusion protein. | NMR spectroscopy to study conformational changes upon phosphorylation. |

Analytical Characterization of Phosphopeptides Derived from Boc Ser Po Obzl Oh Oh

Mass Spectrometry-Based Analysis of Synthetic Phosphopeptides

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of phosphopeptides due to its high sensitivity and ability to provide detailed structural information. nih.gov The mass spectrometric analysis of phosphorylation is, however, challenged by the substoichiometric levels of phosphorylation and the lability of the phosphate (B84403) group during certain fragmentation techniques. nih.govcapes.gov.br

Mechanistic Insights into Collision-Induced Dissociation (CID) Fragmentation Patterns

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique for peptide sequencing. irb.hr However, when applied to phosphopeptides, particularly those containing phosphoserine (pSer) and phosphothreonine (pThr), the resulting spectra are often dominated by the neutral loss of the phosphate group. nih.gov The primary dissociation pathways during CID are charge-directed. acs.org The "mobile proton" model provides a widely accepted framework for understanding the CID fragmentation behavior of protonated peptides. In this model, ionizing protons are initially located at the most basic sites, such as the side chains of arginine, lysine, or histidine, and the N-terminal amine. acs.org

The mechanisms for the neutral loss of phosphoric acid are influenced by the proton mobility of the peptide ion. acs.orgirb.hr Under conditions of high proton mobility, the neutral loss pathway energetically competes with the classic oxazolone (B7731731) pathway for backbone fragmentation. acs.orgnih.gov Conversely, when proton mobility is limited, such as in peptides with a high number of basic residues like arginine, the neutral loss reaction can become energetically and kinetically more favorable than peptide backbone fragmentation. acs.org

Identification and Interpretation of Neutral Loss Pathways (e.g., Loss of Phosphoric Acid)

A hallmark of CID mass spectra of phosphoserine- and phosphothreonine-containing peptides is the prominent neutral loss of phosphoric acid (H₃PO₄), corresponding to a 98 Da mass shift. capes.gov.brrockefeller.edunih.gov This loss can occur directly or through a combination of HPO₃ and H₂O losses. acs.org The facile loss of the phosphate group can precede significant peptide backbone fragmentation, which complicates the precise localization of the phosphorylation site. irb.hr

The propensity for neutral loss is influenced by several factors. For instance, a study involving a large library of CID-generated MS/MS spectra indicated that for peptides with a mobile proton, the tendency for neutral loss is inversely correlated with the distance of the phosphate group from the N-terminus and is reduced in peptides with acetylated N-termini. rsc.org The presence of a proline residue within the peptide sequence appears to decrease neutral loss, likely due to the increased rigidity of the peptide structure. rsc.org

Differentiation of Charge-Directed vs. Charge-Remote Fragmentation Processes

Fragmentation processes in mass spectrometry can be broadly categorized as either charge-directed or charge-remote. Charge-directed fragmentation is initiated at the site of the charge, typically a protonated basic residue. warwick.ac.uk In contrast, charge-remote fragmentation occurs at a site distant from the charge.

Initially, it was thought that neutral losses in phosphopeptides under non-mobile or limited proton mobility conditions were favored through charge-remote mechanisms, such as a β-elimination reaction. nih.gov However, subsequent research has shown that charge-directed mechanisms are favored even in these conditions. nih.gov This can be rationalized by the formation of a hydrogen bond between the guanidinium (B1211019) group of an arginine residue and the phosphate group, which facilitates the neutral loss. acs.orgnih.gov Computational modeling has confirmed that neutral loss via charge-directed mechanisms is energetically favored in limited proton mobility conditions through the interaction of a positively charged guanidinium group with the phosphate group. acs.org Therefore, proton mobility conditions significantly influence the competition between neutral loss and backbone fragmentation rather than the fundamental mechanism of the neutral loss itself. acs.org

Application of Multistage MS (MS/MS, MS³) for Precise Phosphorylation Site Characterization

To overcome the challenge of dominant neutral loss in CID (MS/MS), multistage mass spectrometry (MS³) has been developed as a powerful tool for the precise characterization of phosphorylation sites. nih.govcapes.gov.brtandfonline.com In a typical MS³ experiment, the precursor ion is first fragmented (MS/MS), and the ion corresponding to the neutral loss of phosphoric acid is then isolated and subjected to a further round of fragmentation (MS³). capes.gov.brrockefeller.edunih.govtandfonline.com This sequential fragmentation generates more sequence-informative fragment ions, allowing for more confident identification of the phosphopeptide and localization of the phosphorylation site. nih.govtandfonline.com

A strategy termed hypothesis-driven multiple-stage mass spectrometry (HMS-MS) has been described for the sensitive detection and identification of phosphopeptides. capes.gov.brrockefeller.edunih.gov This method involves calculating the theoretical m/z values of all potential phosphopeptides from a given protein. These ions are then specifically targeted for MS/MS analysis to detect the characteristic 98 Da neutral loss. Subsequent MS³ analysis of the ion that has lost phosphoric acid is used to confirm the peptide's sequence and phosphorylation site. capes.gov.brrockefeller.edunih.gov

Chromatographic Methods for Purity Assessment and Isolation of Phosphopeptides (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of synthetic phosphopeptides. mtoz-biolabs.combiocompare.com It allows for the separation of the target phosphopeptide from impurities and by-products generated during synthesis. mtoz-biolabs.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.com In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), with acidic modifiers such as trifluoroacetic acid (TFA). mtoz-biolabs.com A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of peptides with varying hydrophobicities. mtoz-biolabs.com

The purity of the phosphopeptide is assessed by analyzing the resulting chromatogram. mtoz-biolabs.com The area of the main peak corresponding to the target phosphopeptide is compared to the total area of all peaks to calculate the purity percentage. mtoz-biolabs.com The presence of multiple peaks can indicate impurities, which may include deletion sequences, incompletely deprotected peptides, or isomers. mtoz-biolabs.com

For complex mixtures, multidimensional liquid chromatography, which can combine different separation modes like strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) with RP-HPLC, can enhance the separation and detection of phosphopeptides. nih.gov

Table 1: HPLC Analysis Parameters for Phosphopeptide Purity Assessment

| Parameter | Typical Conditions | Purpose |

| Column | Reverse-phase C18 or C8 | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase |

| Gradient | Linear gradient of Mobile Phase B | Elution of peptides with increasing hydrophobicity |

| Flow Rate | Analytical: ~1 mL/min; Capillary: ~300 nL/min | Controls the speed of separation |

| Detection | UV absorbance at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Phosphorylation State and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and conformation of molecules in solution. mdpi.comspringernature.com For phosphopeptides, NMR is particularly valuable for confirming the phosphorylation state and elucidating the three-dimensional structure. mdpi.commdpi.com

The most commonly studied nuclei for peptide analysis are ¹H, ¹³C, and ¹⁵N. mdpi.com For phosphopeptides, ³¹P NMR is also a critical tool. The chemical shift of the ³¹P nucleus is highly sensitive to its local chemical environment, making it an excellent probe for confirming the presence of the phosphate group and investigating its interactions. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the amino acid residues in the peptide sequence. researchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which is crucial for determining the peptide's secondary and tertiary structure. researchgate.net

By comparing the NMR spectra of a phosphopeptide with its non-phosphorylated counterpart, researchers can identify chemical shift perturbations that indicate the location of the phosphate group and its influence on the local and global conformation of the peptide.

Table 2: Key NMR Nuclei for Phosphopeptide Characterization

| Nucleus | Information Provided |

| ¹H | Primary nucleus for structural analysis, provides information on amino acid composition and conformation. |

| ¹³C | Provides information on the carbon backbone and side chains, often used in conjunction with ¹H. mdpi.com |

| ¹⁵N | Provides information on the peptide backbone and the side chains of certain amino acids. mdpi.com |

| ³¹P | Directly confirms the presence and chemical environment of the phosphate group. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-Ser(PO(OBzl)OH)-OH, and how is its structural integrity validated?

- Synthesis : The compound is typically synthesized via phosphorylation of Boc-Ser-OH, followed by benzyl protection of the phosphate group. In solid-phase peptide synthesis (SPPS), the benzyl group is introduced using benzyl bromide or analogous reagents under basic conditions. Post-synthesis, purification involves reversed-phase HPLC or recrystallization .

- Characterization : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), benzyl moiety (aromatic protons at δ ~7.3 ppm), and phosphate (³¹P signal at δ ~0 to -3 ppm).

- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight (e.g., [M+H]⁺ for C15H21NO5P).

- HPLC (>95% purity threshold) to ensure homogeneity .

Q. How does the benzyl protecting group in this compound influence stability during peptide synthesis?

- The benzyl group stabilizes the phosphate moiety against hydrolysis during acidic (e.g., TFA) or basic conditions used in SPPS. However, it requires strong acids (e.g., HF, TFMSA) for cleavage in solid-phase synthesis or catalytic hydrogenolysis (H2/Pd-C) in solution-phase synthesis. The choice of deprotection method depends on the peptide sequence and compatibility with other protecting groups (e.g., Trt for Cys) .

Advanced Research Questions

Q. What experimental strategies can mitigate low coupling yields of this compound in automated peptide synthesizers?

- Optimized Activation : Use coupling reagents like TBTU or HATU (5 eq.) with DIEA (10 eq.) in DMF or DCM. Pre-activate the amino acid for 3–5 minutes before resin addition.

- Steric Hindrance Management : Incorporate pseudo-proline dipeptides or isoacyl derivatives (e.g., Boc-Ser(Fmoc-Aaa)-OH) to reduce aggregation.

- Validation : Monitor coupling efficiency via Kaiser test or LC-MS after each cycle. Adjust reaction time (30–120 minutes) and temperature (25–40°C) to improve incorporation .

Q. How should researchers systematically troubleshoot inconsistent benzyl deprotection yields in this compound?

- Hydrogenolysis Variability : Test alternative catalysts (e.g., Pearlman’s catalyst [Pd(OH)2/C] vs. Pd-C) and reaction conditions (H2 pressure: 1–4 bar; solvent: MeOH/EtOAc).

- Acidolytic Cleavage : Compare HF (0°C, 1 hour) vs. TFMSA/TFA (1:3 v/v, 2 hours) for completeness via ³¹P NMR or MALDI-TOF.

- Side Reactions : Check for β-elimination (via UV-Vis at 280 nm) or racemization (via chiral HPLC) under prolonged acidic conditions .

Q. What comparative advantages does this compound offer over Fmoc-protected phosphoserine derivatives in SPPS?

- Acid Stability : The Boc group remains intact under Fmoc deprotection conditions (20% piperidine), enabling orthogonal protection strategies.

- Deprotection Flexibility : Boc can be removed with TFA for intermediate modifications, whereas Fmoc requires basic conditions.

- Synthetic Workflow : this compound is preferred in Boc-SPPS for peptides requiring acid-labile side-chain protections (e.g., Arg(Tos)), while Fmoc derivatives are used in Fmoc-SPPS with base-sensitive groups .

Methodological Best Practices

- Reproducibility : Document all synthesis and purification steps in line with IUPAC guidelines, including solvent purity, reaction temperatures, and equipment calibration .

- Data Reporting : Use tables to summarize analytical results (e.g., NMR shifts, HPLC retention times) and provide raw spectra in supplementary materials .

- Conflict Resolution : Address contradictory data (e.g., variable deprotection yields) by repeating experiments under controlled conditions and validating with orthogonal techniques (e.g., ICP-MS for phosphorus quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.